3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, characterized by a piperidine ring linked to a triazolone core and a 3-methoxyphenylacetyl substituent. Its structure combines π-π interactions (via the phenyl group) and hydrogen-bonding capabilities (via the triazolone and methoxy groups), making it a candidate for pharmacological applications such as enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
3-[1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-19-9-5-6-16(14-19)15-20(27)25-12-10-17(11-13-25)21-23-24-22(28)26(21)18-7-3-2-4-8-18/h2-9,14,17H,10-13,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQQNJWRTMUJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, typically starting with the preparation of the piperidine and triazole moieties. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions for these reactions include strong acids, bases, and specific catalysts. .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Research has shown that triazole derivatives can interact with enzymes, receptors, and other biomolecules, leading to their therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
Key analogs differ in the substituents on the phenylacetyl and triazolone moieties. These variations significantly impact bioactivity and physicochemical properties:
Key Trends :
- Electron-withdrawing groups (e.g., F, Br) increase lipophilicity and membrane permeability but may reduce solubility.
- Bulkier substituents (e.g., 4-Cl-2-MeO) destabilize the molecule thermodynamically, as shown by lower Gibbs free energy values .
- Methoxy vs.
Computational and Spectroscopic Comparisons
DFT studies (B3LYP/3-21G) on similar triazolones reveal:
- The target compound’s HOMO-LUMO gap (4.2 eV) is narrower than analogs with electron-withdrawing substituents (e.g., 4.6 eV for 4-Br analog), suggesting higher reactivity .
- IR spectral data : The C=O stretch of the triazolone core (1680–1700 cm⁻¹) is consistent across analogs, while the methoxy C-O stretch (1250 cm⁻¹) distinguishes the target compound from halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
